2-PHENYLETHYL 5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXYLATE
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Overview
Description
2-Phenylethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the piperidine ring and the phenylethyl group. The key steps include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzofuran core.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through esterification reactions, where the carboxylic acid group of the benzofuran core reacts with phenylethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-Phenylethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethyl 5-hydroxy-2-methyl-4-[(morpholin-1-yl)methyl]-1-benzofuran-3-carboxylate
- 2-Phenylethyl 5-hydroxy-2-methyl-4-[(pyrrolidin-1-yl)methyl]-1-benzofuran-3-carboxylate
Uniqueness
2-Phenylethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring, in particular, may confer distinct biological activities and pharmacological properties compared to similar compounds with different ring systems.
Properties
IUPAC Name |
2-phenylethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-17-22(24(27)28-15-12-18-8-4-2-5-9-18)23-19(16-25-13-6-3-7-14-25)20(26)10-11-21(23)29-17/h2,4-5,8-11,26H,3,6-7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDUJLPWBJQVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCCC3)O)C(=O)OCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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